4-Hydroxy-2-(methylthio)pyrimidin-5-carbonitril

Übersicht

Beschreibung

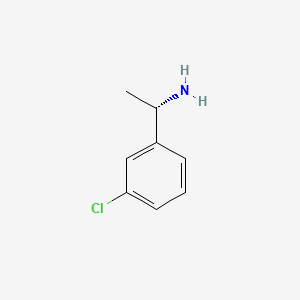

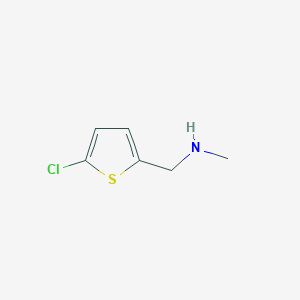

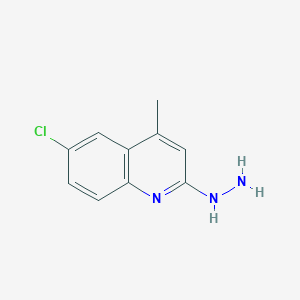

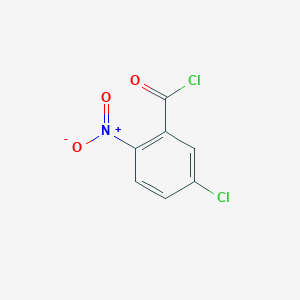

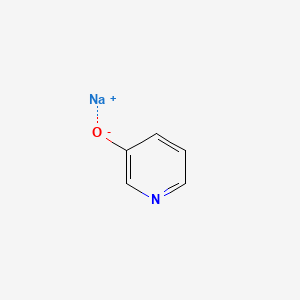

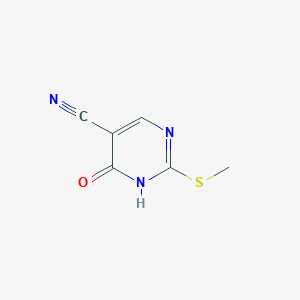

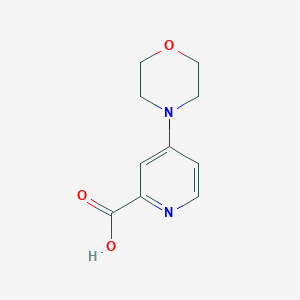

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The specific structure of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile suggests that it has a hydroxy group at the 4th position, a methylthio group at the 2nd position, and a carbonitrile group at the 5th position of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in several studies. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves reactions with various alkylants, leading to the formation of different pyrimidine derivatives . Another study outlines the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine, which involves nucleophilic displacement, oxidation, displacement by cyanide, and chlorination steps . These methods demonstrate the reactivity of the pyrimidine ring and the potential to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, as seen in the synthesis of 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, which was determined by single-crystal X-ray diffraction . This study provides insight into the planarity of the pyridine and pyrimidine rings and their spatial arrangement, which is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, which can be used to synthesize a wide range of compounds. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with amines and methyl glycinate leads to the formation of pyrimidin-6-yl amino acids with fungicidal properties . Additionally, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, demonstrating the versatility of pyrimidine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. For instance, the presence of a methylthio group can increase the lipophilicity of the compound, which may affect its solubility and reactivity. The hydroxy group can participate in hydrogen bonding, which is important for the compound's interaction with biological molecules. The carbonitrile group can act as an electron-withdrawing group, influencing the compound's acidity and reactivity in nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Anticancer-Aktivität

“4-Hydroxy-2-(methylthio)pyrimidin-5-carbonitril” -Derivate wurden als ATP-imitierende Tyrosinkinase-Inhibitoren des epidermalen Wachstumsfaktorrezeptors (EGFR) entwickelt. Diese Verbindungen haben in vitro eine potenzielle zytotoxische Aktivität gegen verschiedene humane Tumorzelllinien gezeigt, was auf eine mögliche Anwendung in der Krebsbehandlung hindeutet .

Antioxidative Aktivität

Ebenso sind Pyrimidinderivate für ihre antioxidative Aktivität bekannt. Diese Eigenschaft ist entscheidend für den Schutz von Zellen vor oxidativem Stress, der zu chronischen Krankheiten führen kann .

Antibakterielle Aktivität

Die antibakterielle Aktivität von Pyrimidinderivaten macht sie zu Kandidaten für die Behandlung von bakteriellen Infektionen. Die spezifischen Mechanismen, durch die “this compound” diese Wirkung erzielt, bedürfen weiterer Forschung .

Neuroprotektion und entzündungshemmende Aktivität

Aktuelle Studien haben die neuroprotektiven und entzündungshemmenden Aktivitäten von Triazol-Pyrimidin-Hybriden an menschlichen Mikroglia- und Neuronenzelmodellen untersucht. Angesichts der strukturellen Beziehung könnte “this compound” ebenfalls zur Neuroprotektion und zur Reduktion von Entzündungen beitragen .

Wirkmechanismus

Target of Action

The primary target of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for anticancer agents .

Mode of Action

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile: acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the phosphorylation and activation of EGFR . This inhibition disrupts the downstream signaling pathways that are crucial for tumor growth and survival .

Biochemical Pathways

The inhibition of EGFR by 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/AKT pathway . This pathway is involved in cell survival and proliferation. The disruption of this pathway leads to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile In silico admet studies were performed to explore its drug-likeness properties . These properties, including absorption, distribution, metabolism, excretion, and toxicity (ADME), significantly impact the bioavailability of the compound .

Result of Action

The action of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile leads to significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile Like all drugs, its action and efficacy can be influenced by various factors, including ph, temperature, and the presence of other substances in the environment .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLKENCFQIAAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369475 | |

| Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89487-99-0 | |

| Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)